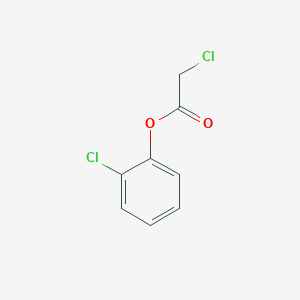

o-Chlorophenol chloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Chlorophenol chloroacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1. Synthesis of Pharmaceuticals

- o-Chlorophenol chloroacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further derivatization, leading to the production of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory drugs.

2.2. Production of Herbicides

- The compound is also involved in the synthesis of herbicides by reacting with other chemical agents to form herbicidal compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This application is crucial for agricultural practices aimed at weed control.

2.3. Dyes and Pigments

- In dye manufacturing, this compound is used to create various colorants due to its ability to participate in electrophilic aromatic substitution reactions. This leads to the formation of vibrant pigments used in textiles and coatings.

Environmental Applications

3.1. Remediation of Contaminated Sites

- This compound has been studied for its potential in environmental remediation. It can aid in the degradation of chlorinated phenols found in contaminated soil and water sources, promoting bioremediation processes that utilize microorganisms capable of breaking down these compounds.

3.2. Wastewater Treatment

- The compound's reactivity allows it to be employed in advanced oxidation processes (AOPs) for treating wastewater containing chlorinated organic pollutants. Its application can enhance the efficiency of removing toxic substances from industrial effluents.

Toxicological Profile and Safety Considerations

Despite its useful applications, this compound poses certain health risks due to its toxicological properties. Exposure can lead to skin irritation, respiratory issues, and other health complications. Proper handling procedures must be implemented to minimize occupational exposure risks.

Case Studies

Case Study 1: Synthesis Efficiency

A study demonstrated the efficiency of using this compound as an intermediate for synthesizing a new anti-inflammatory drug. The reaction conditions were optimized to achieve a yield exceeding 85%, showcasing its potential in pharmaceutical applications .

Case Study 2: Environmental Remediation

In a field trial aimed at assessing the effectiveness of this compound in degrading chlorinated phenols in contaminated groundwater, results indicated a reduction of over 70% in pollutant concentration within six weeks when combined with specific microbial strains .

Propiedades

Número CAS |

1778-95-6 |

|---|---|

Fórmula molecular |

C8H6Cl2O2 |

Peso molecular |

205.03 g/mol |

Nombre IUPAC |

(2-chlorophenyl) 2-chloroacetate |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4H,5H2 |

Clave InChI |

JXRKGLWMAJPFNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC(=O)CCl)Cl |

SMILES canónico |

C1=CC=C(C(=C1)OC(=O)CCl)Cl |

Key on ui other cas no. |

1778-95-6 |

Sinónimos |

Chloroacetic acid 2-chlorophenyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.